The synthesis of JNJ-10258859 involves several steps that leverage established organic chemistry techniques. While specific detailed protocols are often proprietary, the general approach typically includes:
The compound has a reported inhibition constant (K_i) of 0.23 nM, indicating its high potency against phosphodiesterase type 5, which is crucial for its therapeutic efficacy .
JNJ-10258859 has a well-defined molecular structure characterized by:
The three-dimensional conformation of JNJ-10258859 allows it to fit effectively into the active site of phosphodiesterase type 5, thereby inhibiting its activity and enhancing levels of cyclic guanosine monophosphate in target tissues .
JNJ-10258859 primarily participates in reactions that involve:
These interactions are critical for understanding both the therapeutic effects and potential side effects associated with JNJ-10258859 .
The mechanism of action for JNJ-10258859 involves:
The physical and chemical properties of JNJ-10258859 include:
These characteristics are essential for formulating the compound into effective pharmaceutical products .
JNJ-10258859 has several promising applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4